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Introduction: Caged compounds are synthetic molecules that have been rendered biologically

inert by the covalent attachment of a photoremovable protecting group.[1][2] Caged ATP is a

photolabile precursor of adenosine-5'-triphosphate (ATP) that allows for the precise spatial and

temporal release of active ATP upon illumination with UV light.[3][4] This technique is a

powerful tool for studying the kinetics of fast ATP-dependent biological processes in real-time,

overcoming the limitations of conventional methods like perfusion or microinjection which have

slower time resolutions.[5][6] By delivering a rapid "concentration jump" of ATP at a specific

time and location, researchers can synchronize cellular activities and capture transient

intermediate states of biochemical reactions.[1][4]

The most commonly used caging group for ATP is the 1-(2-nitrophenyl)ethyl (NPE) group.[1]

Upon absorption of a UV photon (typically 300-360 nm), the NPE group undergoes a

photochemical reaction that cleaves the bond to the γ-phosphate of ATP, releasing free ATP, a

proton, and a biologically inert nitroso-ketone byproduct.[3][4][5] The speed of this release is

critical; for NPE-caged ATP, the rate constant is pH-dependent, occurring on a millisecond

timescale, which is sufficiently fast to study processes like ion channel gating and motor protein

mechanics.[1][4]

These application notes provide an overview of the use of caged ATP in key research areas,

complete with detailed experimental protocols, quantitative data, and pathway visualizations.
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Application 1: Probing the Mechanochemical Cycle
of Motor Proteins
Overview: Molecular motors, such as kinesin and myosin, are enzymes that convert the

chemical energy from ATP hydrolysis into mechanical force and movement along cytoskeletal

filaments.[7][8] Time-resolved studies using caged ATP have been instrumental in dissecting

the elementary steps of their mechanochemical cycle. By initiating the cycle with a rapid pulse

of ATP, it is possible to measure the kinetics of ATP binding, force generation, and stepping

motion with high precision.[3][9]

Experimental Protocol: Single-Molecule Kinesin Motility
Assay
This protocol is adapted from studies investigating the force generation of a single kinesin

molecule using an optical trap combined with laser photolysis of caged ATP.[9]

1. Preparation of Reagents and Assay Chamber:

Motility Buffer: Prepare a buffer suitable for kinesin activity (e.g., 80 mM PIPES, 1 mM EGTA,

2 mM MgCl₂, 10 µM taxol, pH 6.8).

Caged ATP Solution: Dissolve NPE-caged ATP in the motility buffer to a final concentration

range of 20 µM to 500 µM.[9] Keep this solution on ice and protected from light.

Oxygen Scavenger System: To reduce phototoxicity, add an oxygen scavenger system (e.g.,

glucose oxidase, catalase, and glucose) to the final solution.

Assay Chamber: Construct a flow cell using a glass slide and a coverslip. Immobilize taxol-

stabilized microtubules onto the coverslip surface.

Kinesin-coated beads: Adsorb truncated kinesin motor proteins onto silica or polystyrene

beads (approx. 0.5-1.0 µm diameter).

2. Experimental Setup:

Optical Trap: An infrared laser (e.g., 1064 nm Nd:YAG) is used to trap a single kinesin-

coated bead.[9] The trap stiffness should be calibrated (typically 0.07–0.25 pN·nm⁻¹).[9]
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Photolysis Laser: A pulsed UV laser (e.g., 354 nm He-Cd or frequency-tripled Nd:YAG) is

focused on the trapped bead.[9] The laser pulse duration should be short (e.g., 0.3-5 ms) to

ensure rapid ATP release.[9]

Detection System: A quadrant photodiode is used to detect the displacement of the bead

from the trap center with nanometer precision, which is then converted to force (Force =

stiffness × displacement).[9]

3. Procedure:

Introduce the kinesin-coated beads into the microtubule-coated flow cell.

Trap a single kinesin-coated bead using the optical trap and bring it into contact with a

microtubule to form a rigor complex (kinesin bound to microtubule in the absence of ATP).[9]

Apply a small amount of tension (2-5 pN) to the rigor complex by moving the stage.[9]

Introduce the motility buffer containing caged ATP into the chamber.

Initiate the reaction by firing a single pulse from the UV laser to photorelease ATP.

Record the displacement of the bead using the quadrant photodiode at a high sampling rate

(e.g., 1-50 kHz).[9]

Analyze the data to determine the lag time to force generation and the characteristics of the

stepping motion (e.g., 8 nm steps for kinesin).[9]

4. Controls:

Perform the experiment without caged ATP to ensure the UV flash itself does not cause

bead displacement.

Use a non-hydrolyzable ATP analog to confirm that ATP hydrolysis is required for continuous

movement.

Note that caged ATP can act as a competitive inhibitor for some motor proteins, which

should be considered when interpreting results.[9]
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Quantitative Data: Kinesin Kinetics
The following table summarizes kinetic data obtained from single-molecule kinesin experiments

using caged ATP.[9]

Parameter Value
Released
[ATP]

Conditions Reference

Average time to

force generation
79 ms 18 µM

25-27°C, 2.5-5

pN initial load
[9]

45 ms 90 µM
25-27°C, 2.5-5

pN initial load
[9]

31 ms 450 µM
25-27°C, 2.5-5

pN initial load
[9]

Apparent 2nd-

order rate

constant (ATP

binding)

0.7 µM⁻¹·s⁻¹ N/A

Derived from

concentration

dependence of

lag time

[9]

Rate of force

generation step
45 s⁻¹ N/A

Derived from

kinetic modeling
[9]

Rate of ATP

release from

NPE-caged ATP

~290 s⁻¹ N/A

Dark reaction

rate constant

(k_c) at 25-27°C

[9]

Visualization: Kinesin Mechanochemical Cycle
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A simplified diagram of the kinesin mechanochemical cycle initiated by photoreleased ATP.

Application 2: Investigating ATP-Gated Ion Channels
Overview: Purinergic receptors, such as the P2X and P2Y families, are crucial for numerous

physiological processes, including neurotransmission, inflammation, and pain sensation.[10]

[11] P2X receptors are ligand-gated ion channels that open in response to extracellular ATP.

[12][13][14] Using caged ATP allows for the rapid application of a known concentration of

agonist to these receptors, enabling detailed kinetic studies of channel activation,

desensitization, and deactivation, as well as downstream effects on cellular excitability and

network activity.[10][15]

Experimental Protocol: Whole-Cell Patch-Clamp
Recording of P2X Receptors
This protocol describes how to measure P2X receptor currents in cultured neurons or brain

slices following the photolysis of caged ATP.[10][15]

1. Preparation of Solutions and Cells:

External Solution (ACSF): Prepare artificial cerebrospinal fluid containing (in mM): 125 NaCl,

2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95%
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O₂/5% CO₂.

Internal Solution: Prepare a standard whole-cell patch pipette solution containing (in mM):

140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP (for cell health, distinct from

caged ATP), 0.3 Na-GTP, pH adjusted to 7.3 with KOH.

Caged ATP Solution: Dissolve NPE-caged ATP in the external solution to a final

concentration of 50-200 µM.[10][15] Protect from light.

Cell Preparation: Use primary neuronal cultures or acute brain slices. For slices, prepare 300

µm thick slices using a vibratome and allow them to recover for at least 1 hour.

2. Experimental Setup:

Patch-Clamp Rig: A standard electrophysiology setup with an amplifier, micromanipulator,

and data acquisition system.

Microscope: An upright microscope with DIC optics to visualize cells.

Photolysis System: A flash lamp or UV laser coupled to the microscope's optical path. The

light should be focused on the cell being recorded. A shutter system is required for precise

timing of the UV flash (e.g., 1-5 ms duration).

3. Procedure:

Transfer the cultured cells or brain slice to the recording chamber on the microscope stage

and continuously perfuse with ACSF.

Establish a whole-cell patch-clamp recording from a target neuron. Hold the cell at a

negative potential (e.g., -70 mV) in voltage-clamp mode to record inward currents.

Stop the perfusion and carefully add the caged ATP-containing external solution to the bath.

Allow it to equilibrate for 1-2 minutes.

Deliver a brief UV flash to photorelease ATP in the vicinity of the recorded cell.

Record the resulting ionic current through ATP-gated channels. The current will typically

show a rapid activation followed by desensitization.
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After recording, resume perfusion with normal ACSF to wash out the caged compound and

its byproducts. Multiple applications can be performed on the same cell, but be aware of

potential receptor desensitization.[10][15]

4. Controls and Data Analysis:

Control for UV flash: Deliver a UV flash in the absence of caged ATP to confirm there is no

light-induced artifact.

Pharmacology: Use specific P2X receptor antagonists (e.g., PPADS, suramin) to confirm the

identity of the recorded current.

Analysis: Measure the peak amplitude, activation kinetics (rise time), and desensitization

time constant of the current.

Quantitative Data: P2Y₁ Receptor-Mediated Synaptic
Activity
The following table summarizes data from a study where caged ATP was used to activate

P2Y₁ receptors, leading to an increase in synaptic network activity in mitral cells.[10]
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Parameter
1st
Photoreleas
e

2nd
Photoreleas
e

3rd
Photoreleas
e

Conditions Reference

Current

Integral

(nA*s)

2.1 ± 0.3 1.3 ± 0.2 0.9 ± 0.1

100 µM

caged ATP,

3s wide-field

UV

illumination

[10]

Increase in

Synaptic

Events

(events/3s)

22.1 ± 1.5 25.4 ± 1.4 23.5 ± 2.0

100 µM

caged ATP,

3s wide-field

UV

illumination

[10]

Current

Integral with

MRS 2179

(P2Y₁

antagonist)

0.8 ± 0.3

(61%

reduction)

0.2 ± 0.1

(82%

reduction)

-
Compared to

control
[10]

Visualization: P2X Receptor Activation Pathway
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Pathway of P2X receptor activation by ATP released from a caged precursor.
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General Experimental Workflow
The logical flow for a typical time-resolved experiment using caged ATP involves several key

stages, from preparation to data analysis.

Preparation Stage

Experiment Stage

Analysis Stage

Prepare Biological Sample
(e.g., culture cells, make brain slices)

Load Caged Compound
(e.g., via patch pipette, bath application)

Prepare Solutions
(e.g., buffers, caged ATP stock)

Position Sample & Setup Acquisition
(e.g., patch clamp, optical trap)

UV Photolysis
(Deliver timed light pulse)

Record Biological Response
(e.g., current, force, fluorescence)

Analyze Data
(e.g., measure kinetics, amplitudes)

Interpret Results & Controls
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Click to download full resolution via product page

A general workflow for time-resolved experiments using caged ATP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes & Protocols: Time-Resolved Studies
Using Caged ATP]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217765#time-resolved-studies-using-caged-atp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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